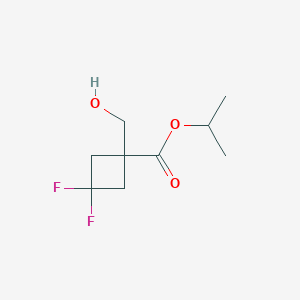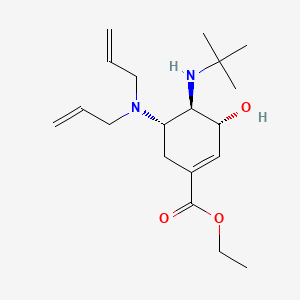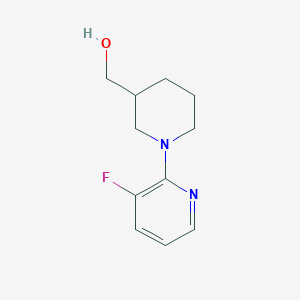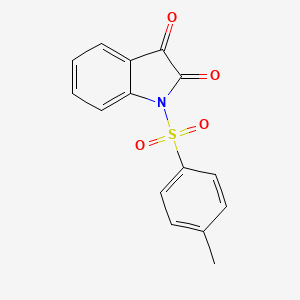
1-Tosylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosylindoline-2,3-dione is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a tosyl group attached to the indoline ring, which significantly influences its chemical properties and reactivity
Preparation Methods
The synthesis of 1-Tosylindoline-2,3-dione typically involves the reaction of indoline derivatives with tosyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Chemical Reactions Analysis
1-Tosylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce indoline derivatives .
Scientific Research Applications
1-Tosylindoline-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Tosylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity to these targets, facilitating its biological activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
1-Tosylindoline-2,3-dione can be compared with other isoindoline derivatives, such as isoindoline-1,3-dione and phthalimides. While all these compounds share a similar core structure, the presence of the tosyl group in this compound imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and medicinal applications .
Similar compounds include:
- Isoindoline-1,3-dione
- Phthalimides
- N-substituted isoindoline derivatives
These compounds differ in their functional groups and substitution patterns, which influence their chemical behavior and applications.
Properties
Molecular Formula |
C15H11NO4S |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-10-6-8-11(9-7-10)21(19,20)16-13-5-3-2-4-12(13)14(17)15(16)18/h2-9H,1H3 |
InChI Key |
UVLLCAOKAHVEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


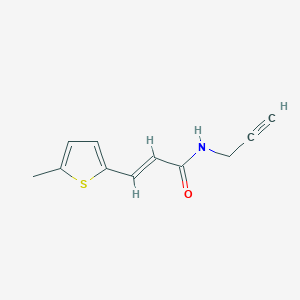


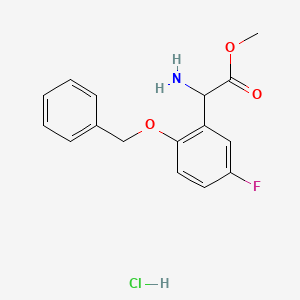
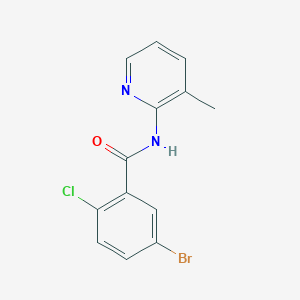
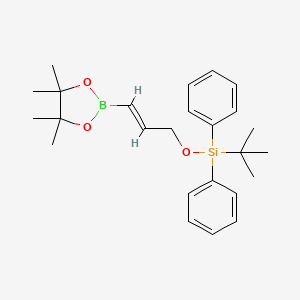

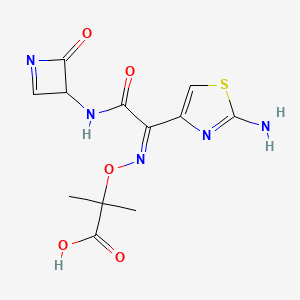

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
